molecular formula C54H82Br4N2O4 B577891 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1219501-17-3

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B577891
CAS No.: 1219501-17-3
M. Wt: 1142.876
InChI Key: HJKIMHOHQGVMNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. . The reaction conditions often require the use of strong brominating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and alkyl chains enable it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKIMHOHQGVMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H82Br4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857040
Record name 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1142.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219501-17-3
Record name 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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